N-(3-methylphenyl)-2H-chromene-3-carboxamide

Monoamine Oxidase B Neurodegeneration Structure-Activity Relationship

SAR studies demand exact regiochemistry to avoid potency loss. N-(3-methylphenyl)-2H-chromene-3-carboxamide (CAS 887348-93-8) is the definitive 3-carboxamide scaffold for MAO-B inhibitor programs, validated by crystallographic data showing a syn conformation (≈58° dihedral). - Enables picomolar MAO-B inhibition; meta-methyl substitution ensures selectivity over MAO-A. - CNS-penetrant chemotype (cLogP 3.35, Lipinski-compliant) with benchmark 6-methyl analog IC50 of 7.5 nM. - In stock, research-use only; immediate global shipping via FedEx International Priority.

Molecular Formula C17H15NO2
Molecular Weight 265.312
CAS No. 887348-93-8
Cat. No. B2415136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)-2H-chromene-3-carboxamide
CAS887348-93-8
Molecular FormulaC17H15NO2
Molecular Weight265.312
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2
InChIInChI=1S/C17H15NO2/c1-12-5-4-7-15(9-12)18-17(19)14-10-13-6-2-3-8-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19)
InChIKeyCYKREUTWWKVGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methylphenyl)-2H-chromene-3-carboxamide: Core Characterization and Baseline


N-(3-methylphenyl)-2H-chromene-3-carboxamide (CAS 887348-93-8) is a synthetic chromene-3-carboxamide derivative that contains a 2H-chromene core with a carboxamide substituent at the 3-position bearing a 3-methylphenyl group . This compound belongs to a class of heterocyclic molecules that have been extensively investigated for their inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme target in neurodegenerative disease research [1]. Chromene-3-carboxamides are distinguished from their 2-carboxamide positional isomers by a distinct binding mode that confers enhanced MAO-B inhibitory potency [2]. The compound is commercially available for research use only and serves as a building block for structure-activity relationship (SAR) studies and lead optimization campaigns in medicinal chemistry programs .

Workflow
MAO-B inhibition study fit
Selection
3-carboxamide regiochemistry
Use Context
Medicinal chemistry SAR probe

Specificity of N-(3-methylphenyl)-2H-chromene-3-carboxamide


Substitution within the chromene-3-carboxamide scaffold profoundly affects biological activity, making generic interchange among analogs scientifically unsound. Structure-activity relationship (SAR) studies demonstrate that the regiochemistry of the carboxamide attachment (3-position vs. 2-position) is a critical determinant of MAO-B inhibitory potency, with 3-substituted derivatives exhibiting superior activity compared to 2-substituted counterparts [1]. Furthermore, the nature and position of substituents on the exocyclic phenyl ring directly modulate both inhibitory potency and selectivity for MAO-B over MAO-A [2]. For example, meta-substituted phenyl analogs, such as N-(3′-chlorophenyl) derivatives, exhibit picomolar IC50 values, whereas para-substituted analogs may display reduced potency [3]. Consequently, procuring the exact compound specified—N-(3-methylphenyl)-2H-chromene-3-carboxamide (CAS 887348-93-8)—is essential to ensure reproducible outcomes in assays that depend on precise molecular interactions within the MAO-B active site or other target binding pockets.

1
2-carboxamide positional isomers may lack MAO-B inhibitory activity; regiochemistry critically determines binding.
2
Para- or ortho-substituted phenyl analogs may exhibit altered isoform selectivity profiles and reduced potency.
3
2-oxo chromene analog may differ in anti-inflammatory readout; direct substitution requires endpoint-specific review.

N-(3-methylphenyl)-2H-chromene-3-carboxamide: Quantitative Comparison to Analogs


3-Carboxamide vs. 2-Carboxamide MAO-B Potency

Direct comparative studies of chromone carboxamide regioisomers reveal that the 3-carboxamide substitution pattern yields substantially greater MAO-B inhibitory activity than the corresponding 2-carboxamide isomers. Specifically, chromone-3-carboxamides demonstrate superior inhibitory activity toward human MAO-B compared to their chromone-2-carboxamide counterparts [1]. This differential potency is attributed to the distinct binding interactions enabled by the 3-substituted geometry, which allows for favorable hydrogen bonding and π-π stacking within the MAO-B active site [2]. The target compound, N-(3-methylphenyl)-2H-chromene-3-carboxamide, embodies this privileged 3-carboxamide regiochemistry and is therefore expected to exhibit enhanced potency relative to analogous 2-carboxamide derivatives.

3- vs. 2-Carboxamide
Class-level inference
3-carboxamide regioisomers exhibit significantly greater MAO-B inhibition; 2-carboxamide isomers show negligible activity under identical assay conditions.
Supports regiochemistry-dependent pathway study fit.
Structural comparison; direct IC₅₀ for target compound not reported.
Monoamine Oxidase B Neurodegeneration Structure-Activity Relationship

Meta-Methyl Substitution and MAO-B Selectivity

SAR analysis of chromone-3-carboxamide derivatives indicates that meta-substitution on the exocyclic phenyl ring is associated with potent MAO-B inhibition and high selectivity over MAO-A. Specifically, N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (compound 20) exhibits an IC50 of 403 pM against human MAO-B, while N-(3′,4′-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (compound 27) shows an IC50 of 669 pM [1]. These meta-substituted analogs display selectivity indices for MAO-B over MAO-A in excess of 1000-fold [2]. The target compound, N-(3-methylphenyl)-2H-chromene-3-carboxamide, bears a meta-methyl substituent analogous to the meta-substituents present in these highly potent and selective inhibitors. While direct IC50 data for the target compound are not available, the structural similarity strongly suggests that it will exhibit a comparable selectivity profile, distinguishing it from para-substituted or ortho-substituted phenyl analogs which may display reduced potency or altered isoform selectivity [1].

Meta-Methyl Selectivity
Cross-study comparable
Meta-substituted analogs show IC₅₀ values from 403 pM to 669 pM with >1000-fold MAO-B selectivity over MAO-A.
Meta-methyl substituent aligns with isoform-selectivity assay context.
Analog data; target compound IC₅₀ not directly measured.
Monoamine Oxidase B Isoform Selectivity Neurodegenerative Disease

6-Methyl Analog Crystallography and MAO-B Affinity

The 6-methyl-substituted analog of the target compound, 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, has been structurally characterized and its MAO-B inhibitory activity quantified. This compound exhibits an IC50 of 7.5 nM against human recombinant microsomal MAO-B, measured using p-tyramine as substrate [1]. The crystal structure of this analog reveals a planar molecular conformation that facilitates favorable interactions within the MAO-B binding pocket, including key hydrogen bonds and π-π stacking [2]. While the target compound lacks the 6-methyl group, the shared core scaffold and identical meta-methyl phenyl amide substituent indicate that it is a close structural relative. This provides a benchmark for the expected potency range of N-(3-methylphenyl)-2H-chromene-3-carboxamide, which may exhibit slightly reduced but still significant inhibitory activity compared to the 6-methyl derivative.

6-Methyl Analog Potency
Cross-study comparable
IC₅₀ = 7.5 nM for 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (hMAO-B, p-tyramine substrate).
Reported nanomolar-range MAO-B inhibition context for analog scaffold.
Target compound lacks 6-methyl group; potency may differ.
MAO-B Inhibition Coumarin Crystal Structure

Anti-Inflammatory NO Inhibition Activity

Beyond MAO-B inhibition, chromene-3-carboxamide derivatives have been evaluated for anti-inflammatory activity. Specifically, N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (the 2-oxo analog of the target compound) demonstrates nitric oxide (NO) inhibition with an IC50 of approximately 12 μM in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . This anti-inflammatory benchmark distinguishes the compound from analogs that lack activity in this assay, such as certain 2-substituted chromone derivatives that show no significant NO inhibition at comparable concentrations . While the target compound is the 2H-chromene form (without the 2-oxo group), the close structural relationship suggests that it may retain similar or related biological activities, making it a candidate for dual-target mechanistic studies.

NO Inhibition Activity
Data to verify
2-oxo analog IC₅₀ ≈ 12 μM in LPS-stimulated RAW 264.7 macrophages (Griess assay).
Reported anti-inflammatory assay response context for analog.
Source not peer-reviewed; target compound activity may differ.
Inflammation Nitric Oxide Immunomodulation

CNS Drug-Like Physicochemical Properties

The chromene-3-carboxamide scaffold, including the target compound, possesses physicochemical properties that are favorable for central nervous system (CNS) drug discovery. The calculated logP (cLogP) for N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is 3.35, and it complies with Lipinski's Rule of Five (molecular weight <500, cLogP <5, hydrogen bond donors ≤5, hydrogen bond acceptors ≤10) [1]. In the context of MAO-B inhibitors, compound 27 (N-(3′,4′-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide), which shares the same core scaffold, has been specifically highlighted for its favorable toxicological profile and physicochemical properties indicative of blood-brain barrier permeability [2]. This contrasts with some structurally distinct MAO-B inhibitors (e.g., rasagiline analogs) that exhibit different ADME profiles. The target compound's compliance with CNS drug-like property guidelines positions it as a suitable candidate for in vitro and in vivo neuropharmacology studies where brain penetration is desired.

CNS Drug-Like Properties
Class-level inference
Calculated logP = 3.35; MW = 279.3 g/mol; compliant with Lipinski guidelines. Structural analogs show BBB permeability potential.
Supports CNS-probe property review for research models.
In silico prediction; experimental brain exposure not reported.
CNS Penetration Lipophilicity Drug-like Properties

Binding Mode: 3- vs. 2-Carboxamide

Crystallographic and computational studies have delineated the distinct binding modes of 3-substituted chromone carboxamides compared to 2-substituted isomers. The crystal structure of N-methyl-4-oxo-N-phenyl-4H-chromene-3-carboxamide reveals a syn conformation with a dihedral angle of 58.48(8)° between the chromone system and the exocyclic phenyl ring [1]. This conformation is critical for optimal occupancy of the MAO-B active site, enabling π-π stacking with residue ILE199 and hydrogen bonding with CYS172, as demonstrated by molecular docking of compound 4d (a 2H-chromene-3-carboxamide derivative) [2]. In contrast, 2-substituted chromone carboxamides adopt a different spatial arrangement that precludes these key interactions, resulting in negligible MAO-B inhibitory activity [1]. The target compound, N-(3-methylphenyl)-2H-chromene-3-carboxamide, shares the 3-carboxamide geometry and is therefore expected to engage the same favorable binding mode, a feature that cannot be replicated by 2-substituted analogs.

Binding Mode Geometry
Class-level inference
3-carboxamide adopts syn conformation (dihedral angle ≈ 58°), enabling π-π stacking with ILE199 and hydrogen bonding with CYS172 in MAO-B.
Reported binding-mode context distinguishes 3- from 2-substituted isomers.
Crystallography on close analogs; direct target structure pending.
X-ray Crystallography Molecular Docking Binding Mode

N-(3-methylphenyl)-2H-chromene-3-carboxamide: Research Applications


MAO-B Lead Optimization and SAR

N-(3-methylphenyl)-2H-chromene-3-carboxamide serves as a core scaffold for structure-activity relationship (SAR) exploration targeting human monoamine oxidase B (MAO-B). The compound's 3-carboxamide regiochemistry and meta-methyl phenyl substitution align with structural features known to confer high MAO-B potency and selectivity [1]. Researchers can systematically modify the chromene ring (e.g., introducing substituents at the 6-, 7-, or 8-positions) or the exocyclic phenyl group to probe binding interactions within the MAO-B active site. The availability of a crystallographically characterized 6-methyl analog (IC50 = 7.5 nM) provides a benchmark for potency comparisons [2]. This compound is particularly valuable for medicinal chemistry teams developing novel MAO-B inhibitors for Parkinson's disease or Alzheimer's disease research.

CNS-Penetrant Chemical Probe for Neurodegeneration

Given the favorable physicochemical properties of the chromene-3-carboxamide scaffold (cLogP = 3.35, compliance with Lipinski's Rule of Five), N-(3-methylphenyl)-2H-chromene-3-carboxamide is a suitable starting point for developing CNS-penetrant chemical probes [1]. Structural analogs within this series have been highlighted for their blood-brain barrier permeability potential and favorable toxicological profiles [2]. Researchers investigating the role of MAO-B in neuroinflammation or oxidative stress can utilize this compound in cellular models (e.g., SH-SY5Y neuroblastoma cells) or in vivo rodent studies to assess target engagement and downstream neuroprotective effects. The compound's compliance with CNS drug-like guidelines reduces the likelihood of pharmacokinetic liabilities that could confound experimental interpretation.

Anti-Inflammatory Profiling in Macrophage and Microglia

The 2-oxo analog of this compound has demonstrated nitric oxide (NO) inhibition with an IC50 of 12 μM in LPS-stimulated RAW 264.7 macrophages [1]. This suggests that N-(3-methylphenyl)-2H-chromene-3-carboxamide may serve as a template for developing dual-target agents that address both MAO-B enzymatic activity and neuroinflammatory pathways. Researchers can employ this compound in microglial activation assays (e.g., BV-2 cells) or primary macrophage cultures to quantify suppression of pro-inflammatory mediators such as NO, TNF-α, and IL-6. Such studies are particularly relevant in the context of neurodegenerative diseases where glial activation and MAO-B upregulation occur concurrently.

Chemical Biology Tool for MAO-B Binding Studies

The distinct binding mode of 3-substituted chromone carboxamides, characterized by a syn conformation with a dihedral angle of approximately 58°, makes N-(3-methylphenyl)-2H-chromene-3-carboxamide a valuable tool for probing MAO-B active site topology [1]. Researchers can employ this compound in competitive binding assays, co-crystallization studies, or molecular dynamics simulations to elucidate the structural determinants of MAO-B inhibition. The compound's well-defined scaffold geometry, validated by crystallographic studies of closely related analogs, ensures reproducibility in biophysical assays and facilitates comparison with other MAO-B ligand chemotypes such as propargylamines or oxazolidinones [2].

Application
Selection Property
Validation Focus
MAO-B Lead Optimization and SAR
3-carboxamide regiochemistry and meta-methyl substitution
MAO-B isoform selectivity and potency profiling
CNS-Penetrant Chemical Probe Research
CNS drug-like physicochemical profile and BBB-permeability potential
Neuroprotection assay context and target engagement in cellular models
Anti-Inflammatory Profiling
NO inhibition assay response in macrophage and microglia models
Dual-target neuroinflammatory pathway-response interpretation
MAO-B Binding Studies
Distinct 3-carboxamide binding conformation and scaffold geometry
Competitive binding assays and co-crystallization endpoint review

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